3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine
Overview
Description
3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyl-O4-(2,4,6-trimethylphenyl)uridine is a complex organic compound with the following characteristics:
- Chemical Formula : C₂₆H₃₄FN₃O₉
- Molecular Weight : Approximately 573.56 g/mol
- Structure : It consists of a uridine base modified with acetyl groups, a fluorine atom, and a methyl group. The trimethylphenyl moiety further enhances its complexity.
Synthesis Analysis
The synthesis of this compound involves several steps, including acetylation, fluorination, and methylation. Researchers have developed various synthetic routes, but a detailed discussion of these methods would require a separate analysis.
Molecular Structure Analysis
The molecular structure of 3’,5’-DI-O-Acetyl-5-fluoro-2’-O-methyl-O4-(2,4,6-trimethylphenyl)uridine reveals its intricate arrangement of functional groups. The fluorine substitution at the 5-position of the uridine base imparts unique properties.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, such as hydrolysis, nucleophilic substitutions, and acetyl group migrations. Investigating its reactivity and stability under different conditions is crucial.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point to assess its stability.
- Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra for characterization.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Due to its complexity, handle with care in a well-ventilated laboratory.
- Environmental Impact : Assess its environmental persistence and potential ecological effects.
Future Directions
Researchers should explore the following:
- Biological Activity : Investigate its potential as an anticancer or antiviral agent.
- Derivatives : Synthesize derivatives to enhance specific properties.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]-4-methoxyoxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O8/c1-11-7-12(2)18(13(3)8-11)34-21-16(24)9-26(23(29)25-21)22-20(30-6)19(32-15(5)28)17(33-22)10-31-14(4)27/h7-9,17,19-20,22H,10H2,1-6H3/t17-,19-,20-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZKFYJYYGZMP-JWUVWSEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-DI-O-Acetyl-5-fluoro-2'-O-methyl-O4-(2,4,6-trimethylphenyl)uridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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